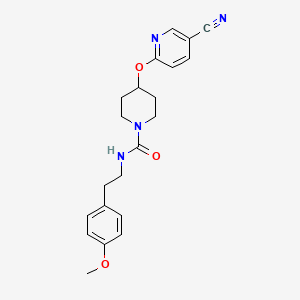
4-((5-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((5-cyanopyridin-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide, with the CAS number 1428378-29-3, is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications.
Chemical Structure and Properties
This compound features a piperidine ring and a pyridine ring substituted with a cyano group, along with a methoxyphenethyl group. Its molecular formula is C21H24N4O3, with a molecular weight of approximately 380.4 g/mol. While specific physical properties like density and boiling point are not widely documented, the compound is noted for its solubility in various solvents, making it suitable for biological assays .
Biological Activity
The biological activity of this compound is under investigation, particularly regarding its interaction with specific molecular targets. Preliminary studies suggest several potential mechanisms of action:
- Enzyme Modulation : The compound may influence enzyme activity, potentially impacting metabolic pathways relevant to disease processes.
- Receptor Binding : It is hypothesized that this compound could bind to various receptors, which may lead to therapeutic applications in neuropharmacology and oncology.
Case Studies
Recent studies have explored similar compounds within the same class, revealing significant insights into their biological effects:
- A related compound demonstrated potent inhibitory effects on cancer cell lines, achieving an IC50 value of 0.126μM against MDA-MB-231 triple-negative breast cancer cells while showing reduced toxicity towards non-cancerous cells . This indicates a promising therapeutic window for selective targeting.
- Another study highlighted the compound's ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are crucial in cancer metastasis. In vivo models showed that treatment significantly inhibited lung metastasis, suggesting potential applications in cancer therapy .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that:
- Targeting Kinases : Similar compounds have shown efficacy in inhibiting key kinases involved in cancer progression, such as VEGFR and ERK pathways .
- Apoptosis Induction : Some derivatives have been reported to induce apoptosis in cancer cells through increased caspase activity, indicating a potential for triggering programmed cell death in malignant cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C21H24N4O3 | Potential enzyme modulation and receptor binding |
| N-(2-(2-cyanopyrrolidine-1-yl)-2-oxoethyl)piperidine-4-carboxamide | C14H18N4O2 | Different functional groups; varied biological activity |
| Methyl 4-(4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carbonyl)benzoate | C19H22N4O3 | Contains a benzoate moiety; differing pharmacological implications |
属性
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-27-18-5-2-16(3-6-18)8-11-23-21(26)25-12-9-19(10-13-25)28-20-7-4-17(14-22)15-24-20/h2-7,15,19H,8-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEMMSLUUUZXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














